molecular formula C8H6F3NO3S B13505436 Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B13505436
M. Wt: 253.20 g/mol
InChI Key: APLOXJWLNKZKNR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a synthetic organic compound that features a thiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate
  • Ethyl 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetate
  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate

Uniqueness

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is unique due to the presence of both a trifluoromethyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5(13)6-12-4(3-16-6)8(9,10)11/h3H,2H2,1H3

InChI Key

APLOXJWLNKZKNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC(=CS1)C(F)(F)F

Origin of Product

United States

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